

RPW-24 (RP2) Oncolytic Virus: A Comparative Analysis Against Alternative Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025



In the evolving landscape of cancer therapeutics, oncolytic viruses are emerging as a promising modality. This guide provides a comparative analysis of **RPW-24**, identified in recent clinical studies as RP2, a genetically modified oncolytic herpes simplex virus-1 (HSV-1). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at its performance, mechanism of action, and comparative efficacy against alternative immunotherapies based on available clinical trial data.

Mechanism of Action: A Multi-pronged Anti-Tumor Attack

RP2 is an enhanced-potency oncolytic virus engineered to selectively replicate in and destroy tumor cells.[1][2] Its therapeutic effect is multi-faceted, stemming from the expression of three key transgenes:

- Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine stimulates the maturation and recruitment of dendritic cells, which are crucial for initiating an anti-tumor immune response.[1][2]
- Fusogenic Glycoprotein (GALV-GP-R-): This protein promotes the fusion of infected tumor cells with neighboring uninfected tumor cells, enhancing the spread of the virus within the tumor microenvironment.[1][3]



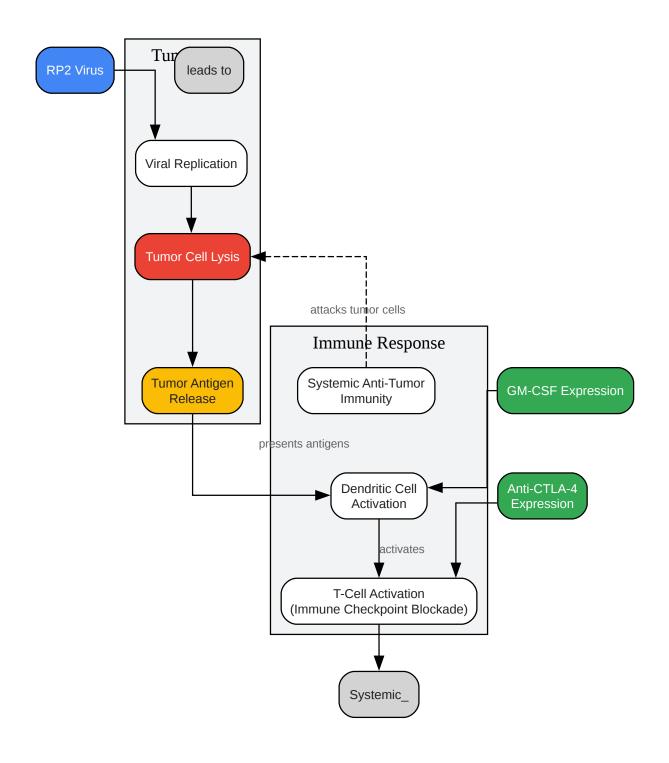




Anti-CTLA-4 Antibody-like Molecule: By expressing a localized anti-CTLA-4 antibody, RP2
aims to block this key immune checkpoint, thereby unleashing a more potent T-cell-mediated
attack on the cancer cells, while potentially limiting the systemic toxicity associated with
intravenous anti-CTLA-4 antibodies.[1][4][5]

This combination of direct oncolysis and robust immune stimulation forms the basis of RP2's therapeutic potential.[3][6][7]





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Caption: Mechanism of action for the oncolytic virus RP2.



Comparative Efficacy: RP2 Monotherapy vs. Combination Therapy

Clinical trial data, primarily from the Phase 1 study NCT04336241, provides insights into the efficacy of RP2 both as a monotherapy and in combination with the anti-PD-1 checkpoint inhibitor, nivolumab. The primary patient population for which data has been presented is metastatic uveal melanoma, a cancer type known for its poor response to traditional immunotherapies.

Treatment Arm	Indication	Number of Patients (n)	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Duration of Response (mDOR)
RP2 Monotherapy	Uveal Melanoma	3	33.3% (1/3)	-	-
RP2 + Nivolumab	Uveal Melanoma	14	28.6% (4/14)	58.8%	11.5 months
RP2 (Overall)	Uveal Melanoma	17	29.4% (5/17)	58.8%	11.47 months
RP2 + Nivolumab	Cutaneous Melanoma	9 (anti-PD-1 failed)	44.4%	-	-
RP2 + Nivolumab	Head and Neck Cancer	3	33%	-	-

Data sourced from presentations at the American Society of Clinical Oncology (ASCO) and the Society for Melanoma Research.[2][8][9][10]

The data indicates that RP2 demonstrates clinical activity both as a single agent and in combination with nivolumab in heavily pre-treated patients with difficult-to-treat cancers.[8][11] Notably, responses were observed in patients who had previously failed anti-PD-1 therapy.[12]

Emerging Comparisons: RP2 vs. Standard of Care



A registration-directed Phase 2/3 clinical trial (REVEAL) is underway to compare the efficacy of RP2 in combination with nivolumab against the combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab in treatment-naïve patients with metastatic uveal melanoma.[13] This study will provide a more direct benchmark against a current standard-of-care immunotherapy regimen.

Experimental Protocols

The following is a summary of the experimental protocol for the Phase 1 study of RP2 (NCT04336241).[1][4]

Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.

Patient Population: Adult patients with advanced or metastatic solid tumors who have progressed on standard therapy or for whom no standard therapy is available. Key inclusion criteria included having at least one measurable and injectable tumor.[1]

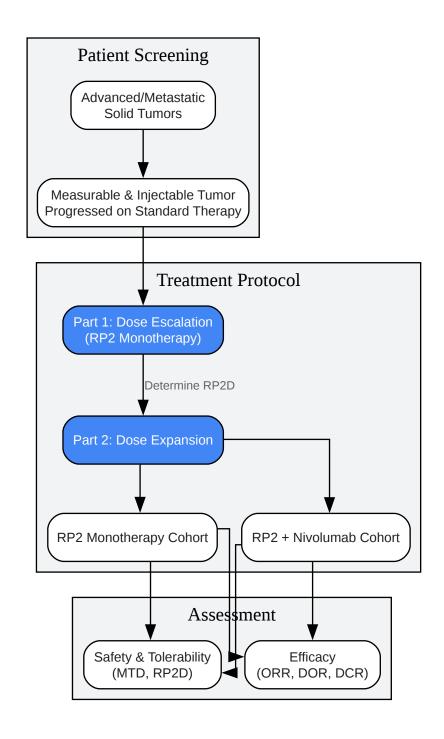
Treatment Protocol:

- Dose Escalation (Part 1): Patients received intratumoral injections of RP2 at escalating dose levels to determine the recommended Phase 2 dose (RP2D).[1]
- Dose Expansion (Part 2):
 - RP2 Monotherapy: A cohort of patients received RP2 as a single agent.
 - Combination Therapy: A cohort of patients received RP2 in combination with nivolumab.
 RP2 was administered intratumorally every two weeks for up to eight doses. Nivolumab was administered intravenously.[1]

Outcome Measures:

- Primary: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[10]
- Secondary: Overall response rate (ORR), duration of response (DOR), and disease control
 rate (DCR) assessed by modified RECIST v1.1 criteria.[8][9]





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- To cite this document: BenchChem. [RPW-24 (RP2) Oncolytic Virus: A Comparative Analysis Against Alternative Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680036#rpw-24-benchmark-studies-against-known-inhibitors]

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